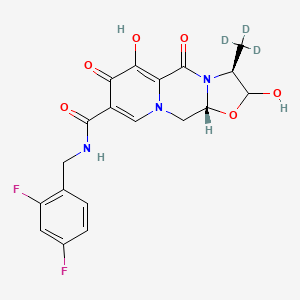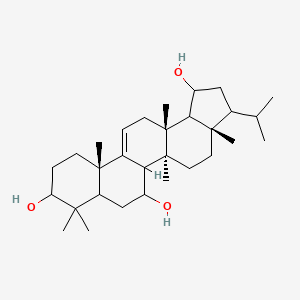
(+)-Rubiarbonol B; Rubianol h
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Rubiarbonol B, also known as Rubianol h, is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as anthraquinones, which are characterized by their distinctive three-ring structure. Anthraquinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Rubiarbonol B typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: This step involves the cyclization of a suitable precursor to form the anthraquinone core structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired structure of (+)-Rubiarbonol B.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of (+)-Rubiarbonol B may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
(+)-Rubiarbonol B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert (+)-Rubiarbonol B into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
(+)-Rubiarbonol B has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: (+)-Rubiarbonol B is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (+)-Rubiarbonol B involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit certain enzymes involved in cell proliferation and survival.
Induce Apoptosis: (+)-Rubiarbonol B can trigger programmed cell death (apoptosis) in cancer cells.
Modulate Signaling Pathways: It affects key signaling pathways that regulate cell growth and differentiation.
相似化合物的比较
(+)-Rubiarbonol B is compared with other anthraquinones, such as:
Emodin: Known for its laxative and anticancer properties.
Aloe-emodin: Exhibits strong antimicrobial and anticancer activities.
Chrysophanol: Used for its anti-inflammatory and antimicrobial effects.
The uniqueness of (+)-Rubiarbonol B lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC 名称 |
(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29+,30-/m1/s1 |
InChI 键 |
PZBGHZIQCYOWLL-ALQMSKAISA-N |
手性 SMILES |
CC(C)C1CC(C2[C@]1(CC[C@@]3([C@@]2(CC=C4C3C(CC5[C@@]4(CCC(C5(C)C)O)C)O)C)C)C)O |
规范 SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


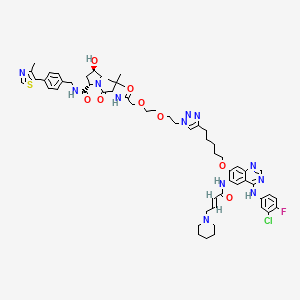
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

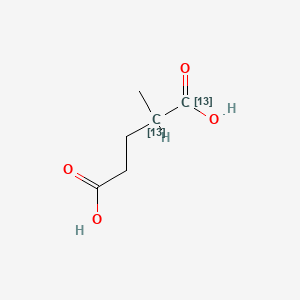
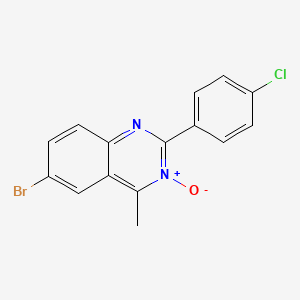
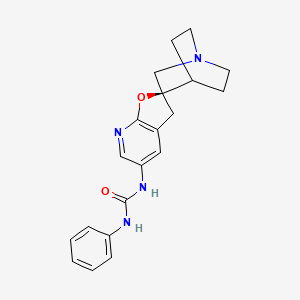


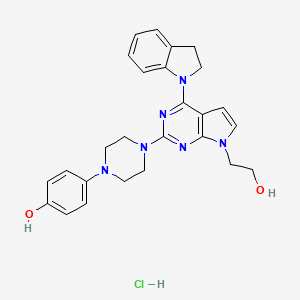
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
